Hormaomycin
Overview
Description
Hormaomycin is a structurally highly modified depsipeptide that contains several unique building blocks with cyclopropyl, nitro, and chlorine moieties . It is produced by Streptomyces griseoflavus . Hormaomycin acts as a bacterial hormone within the genus Streptomyces, inducing morphological differentiation and the production of bioactive secondary metabolites . It is also an extremely potent narrow-spectrum antibiotic .
Synthesis Analysis
The biosynthesis of Hormaomycin has been studied extensively. It involves a combination of feeding studies, isolation of the biosynthetic nonribosomal peptide synthetase (NRPS) gene cluster, and in vivo and in vitro functional analysis of enzymes . The NRPS contains numerous highly repetitive regions that suggest an evolutionary scenario for this unusual bacterial hormone . Several nonnatural Hormaomycin congeners were generated by feeding-induced metabolic rerouting .
Molecular Structure Analysis
Hormaomycin has a complex molecular structure. Its molecular formula is C55H69ClN10O14 . It contains several unique building blocks with cyclopropyl, nitro, and chlorine moieties .
Chemical Reactions Analysis
The biosynthesis of Hormaomycin involves a series of chemical reactions. These reactions are catalyzed by enzymes encoded by the NRPS gene cluster . The NRPS contains numerous highly repetitive regions that suggest an evolutionary scenario for this unusual bacterial hormone .
Scientific Research Applications
Antibiotic Properties
Hormaomycins B and C, which are derived from a marine mudflat-derived actinomycete, Streptomyces sp., have been found to exhibit significant inhibitory effects against various pathogenic Gram-positive and Gram-negative bacteria . This makes Hormaomycin a potential candidate for the development of new antibiotics.
Bioactive Secondary Metabolite Production
Alterations in microbial culture conditions may trigger the production of diverse bioactive secondary metabolites . Hormaomycin, being a secondary metabolite itself, can be used as a model to study this phenomenon and potentially discover new bioactive compounds.
Study of Nonribosomal Peptide Synthetase (NRPS)
Hormaomycin is biosynthesized by a bacterial nonribosomal peptide synthetase (NRPS) . Studying the biosynthesis of Hormaomycin can provide insights into the workings of NRPS, which is a major source of antibiotics.
Evolutionary Studies
Bioinformatic analysis suggested that parts of the NRPS adenylation (A) domains had recombined during evolution, resulting in a major switch of substrate specificity . Hormaomycin can be used to study these evolutionary processes.
Engineering of NRPS Adenylation Domains
The evolutionary hypothesis regarding the emergence of the hormaomycin pathway suggests new strategies in NRPS engineering . Hormaomycin can be used as a model to engineer NRPS adenylation domains with altered substrates.
Marine Microbiology
Hormaomycin is derived from a marine mudflat-derived actinomycete, Streptomyces sp . The study of Hormaomycin can contribute to the field of marine microbiology and the discovery of new marine microorganisms with pharmaceutical potential.
Mechanism of Action
Target of Action
Hormaomycin is a nonribosomal peptide antibiotic isolated from Streptomyces griseoflavus W-384 . It acts as a bacterial hormone by inducing cellular morphogenesis and increasing production titers of antibiotics in other Streptomyces species . Additionally, Hormaomycin exhibits high potency against coryneform actinomycetes and also displays in vitro activity against a range of malarial parasites, such as Plasmodium falciparum .
Mode of Action
griseoflavus W-384 . It is known that hormaomycin acts as a bacterial hormone, inducing cellular morphogenesis and increasing the production of antibiotics in other streptomyces species .
Biochemical Pathways
Hormaomycin is biosynthesized by a bacterial nonribosomal peptide synthetase (NRPS) . Bioinformatic analysis suggests that parts of the NRPS adenylation (A) domains had recombined during evolution, resulting in a major switch of substrate specificity . This feature has inspired the creation of A domains with altered substrates based on the putative recombination points .
Pharmacokinetics
This is due to the inconsistent and low production of Hormaomycin in the wild type strain, which has prevented investigation of its antibacterial and hormonal mechanism of action .
Result of Action
Hormaomycin exhibits significant inhibitory effects against various pathogenic Gram-positive and Gram-negative bacteria . It is particularly potent against S. aureus and K. rhizophila . Hormaomycin also exhibits significant antibacterial effects against Gram-negative P .
Action Environment
The action of Hormaomycin can be influenced by environmental factors. Alterations in microbial culture conditions may trigger the production of diverse bioactive secondary metabolites . While applying various culture conditions and monitoring secondary metabolite profiles using LC/MS, Hormaomycins B and C were discovered from a marine mudflat-derived actinomycete, Streptomyces sp., collected in Mohang, Korea .
properties
IUPAC Name |
N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUXQVRIWHZWQN-VIZOYTHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H69ClN10O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101249323 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of hormaomycin?
A1: The molecular formula of hormaomycin is C55H69ClN10O14, and its molecular weight is 1105 g/mol. [, ] ,
Q2: What are some of the unusual structural features found in hormaomycin?
A2: Hormaomycin contains several non-proteinogenic amino acids, including 4-[(Z)-propenyl]-proline, 3-(2-nitrocyclopropyl)alanine, and is acylated by a chlorine-containing derivative of 1H-pyrrole-2-carboxylic acid. []
Q3: How was the structure of hormaomycin elucidated?
A3: The structure of hormaomycin was elucidated using a combination of techniques, including NMR spectroscopy, mass spectrometry, and chemical degradation studies. [, , ] , ,
Q4: What is the significance of the 3-(trans-2-nitrocyclopropyl)alanine moiety in hormaomycin?
A4: The 3-(trans-2-nitrocyclopropyl)alanine moiety is essential for the biological activity of hormaomycin. [, , ] , ,
Q5: What is the absolute configuration of hormaomycin?
A5: The complete absolute configuration of hormaomycin has been established through a series of synthetic and biosynthetic studies, including the use of enantiomerically pure amino acid precursors and HPLC analysis. []
Q6: Have any computational studies been performed on hormaomycin?
A6: Yes, molecular dynamics simulations have been used to study the conformation of hormaomycin in different solvents. []
Q7: How do structural modifications of hormaomycin affect its biological activity?
A7: Modifying different amino acid residues within the hormaomycin structure has been shown to impact its antibiotic activity. [, ] ,
Q8: What is the role of the chlorine atom in the 5-chloropyrrole moiety of hormaomycin?
A8: Studies using a halogenase from the hormaomycin biosynthetic pathway (HrmQ) suggest that the chlorine atom in the 5-chloropyrrole moiety is important for its biological activity. []
Q9: Can the 3-(trans-2-nitrocyclopropyl)alanine moiety be modified while retaining biological activity?
A9: Yes, replacing the nitro group with a fluoromethyl group in the 3-(trans-2-nitrocyclopropyl)alanine moiety resulted in analogues with comparable or even enhanced antimalarial activity. []
Q10: How is the unusual amino acid 3-(trans-2-nitrocyclopropyl)alanine biosynthesized in hormaomycin?
A10: The biosynthesis of 3-(trans-2-nitrocyclopropyl)alanine involves a multi-step pathway starting from L-lysine. Heme oxygenase-like enzymes (HrmI/BelK) first oxidize L-lysine to L-6-nitronorleucine. Subsequently, iron- and α-ketoglutarate-dependent oxygenases (HrmJ/BelL) catalyze the cyclization of L-6-nitronorleucine to 3-(trans-2-nitrocyclopropyl)alanine. [, ] ,
Q11: What enzymes are involved in the biosynthesis of the 4-[(Z)-propenyl]-proline moiety?
A11: The biosynthesis of the 4-[(Z)-propenyl]-proline moiety involves a pathway shared with lincosamides and pyrrolobenzodiazepines. It is biosynthesized from L-tyrosine by a set of enzymes named Apd1-Apd6. [, , ] , ,
Q12: Does the conformation of hormaomycin change in different solvents?
A13: Yes, NMR studies have shown that hormaomycin adopts different conformations in different solvents, such as DMSO and chloroform. This highlights the flexibility of the molecule and its ability to adapt to different environments. [, ] ,
Q13: What are the potential applications of hormaomycin?
A14: Hormaomycin exhibits antibiotic activity against Gram-positive bacteria and has shown potential as an antimalarial agent. [, ] ,
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.